

5-Chloro-triazolo[1,5-a]pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2429032

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in the field of medicinal chemistry and drug development. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine core.[4][5][6] This has led to the exploration of triazolopyrimidine derivatives for a wide range of therapeutic applications, including antiviral, antibacterial, and antitumor agents.[5] The 5-chloro substituted variant, 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine, serves as a crucial synthetic intermediate, where the chloro group acts as a versatile handle for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine for researchers and professionals in drug discovery.

Core Chemical and Physical Properties

The fundamental properties of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine are foundational to its use in synthetic and medicinal chemistry.

Molecular Structure and Data

The structure consists of a fused bicyclic system comprising a 1,2,4-triazole ring and a pyridine ring, with a chlorine atom at the 5-position.

Table 1: Physicochemical Properties of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Property	Value	Source
Molecular Formula	C6H4ClN3	[7][8]
Molecular Weight	153.57 g/mol	[7]
Appearance	Solid	[7]
CAS Number	27187-13-9	[7]
SMILES	Clc1ccccc2nncn12	[7]
InChI Key	FBQZXTMUYNKLRF-UHFFFAOYSA-N	[7]

Spectroscopic Profile

Detailed spectroscopic data is essential for the unambiguous identification and characterization of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine. While specific spectra for this exact compound are not readily available in the provided search results, data for closely related analogs can provide expected characteristic signals.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fused triazole ring and the chlorine atom.
- ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the bicyclic system. The carbon atom attached to the chlorine will have a characteristic chemical shift.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Synthesis and Reactivity

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established methods. The 5-chloro derivative is a key intermediate for creating diverse molecular libraries.

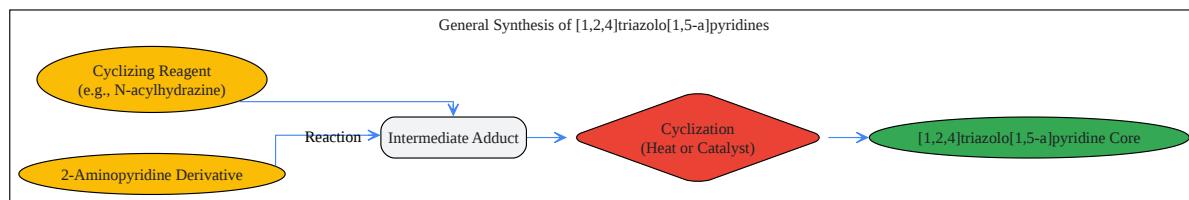
Synthetic Strategies

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system is versatile. Common strategies include:

- Cyclocondensation Reactions: This is one of the most common methods, involving the reaction of aminotriazoles with 1,3-dicarbonyl or α,β -unsaturated carbonyl compounds.[4]
- Dimroth Rearrangement: Conversion of[1][2][3]triazolo[4,3-a]pyrimidines can also yield the [1,5-a] isomer.[4]
- Oxidative Cyclization: Pyrimidin-2-yl-amidines can undergo oxidative cyclization to form the fused triazole ring.[4]

A variety of synthetic methods for the broader class of 1,2,4-triazolo[1,5-a]pyridines have been reported, including catalyst-free microwave-mediated synthesis and copper-catalyzed reactions.[9][10][11]

Experimental Protocol: A General Synthetic Approach


While a specific protocol for 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is not detailed in the provided results, a general approach for synthesizing substituted triazolopyrimidines can be adapted. For instance, the synthesis of related compounds often involves the reaction of a substituted 2-aminopyridine with a reagent that provides the remaining atoms for the triazole ring, followed by cyclization.

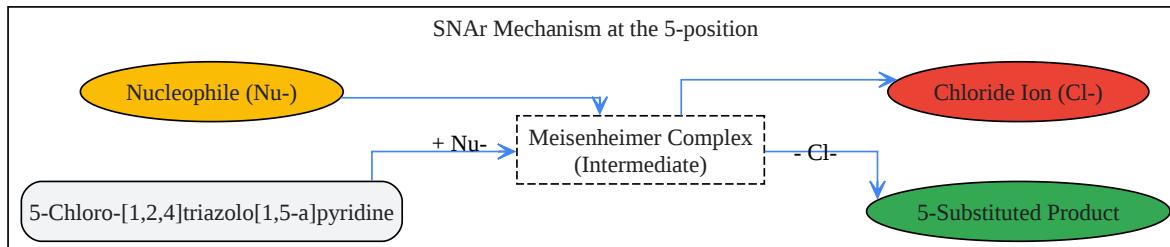
Step-by-Step Synthesis of a Substituted[1][2][3]triazolo[1,5-a]pyrimidine:

- Starting Material Preparation: Begin with a suitably substituted 2-aminopyridine.
- Reaction with a Cyclizing Agent: React the 2-aminopyridine with a reagent such as an N-acyl-N'-arylhydrazine or a similar compound that can undergo cyclization.

- Cyclization: The cyclization can be promoted by heat, acid, or a metal catalyst to form the triazole ring.
- Purification: The final product is purified using standard techniques like column chromatography or recrystallization.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Generalized synthesis of the[1][2][3]triazolo[1,5-a]pyridine core.

Chemical Reactivity

The reactivity of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is dominated by the presence of the chloro substituent on the pyridine ring. This group is a good leaving group, making the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is key to its utility as a synthetic intermediate.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups at the 5-position, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR). For example, amination reactions have been successfully performed on related chloro-substituted triazolopyrazine scaffolds.[12]

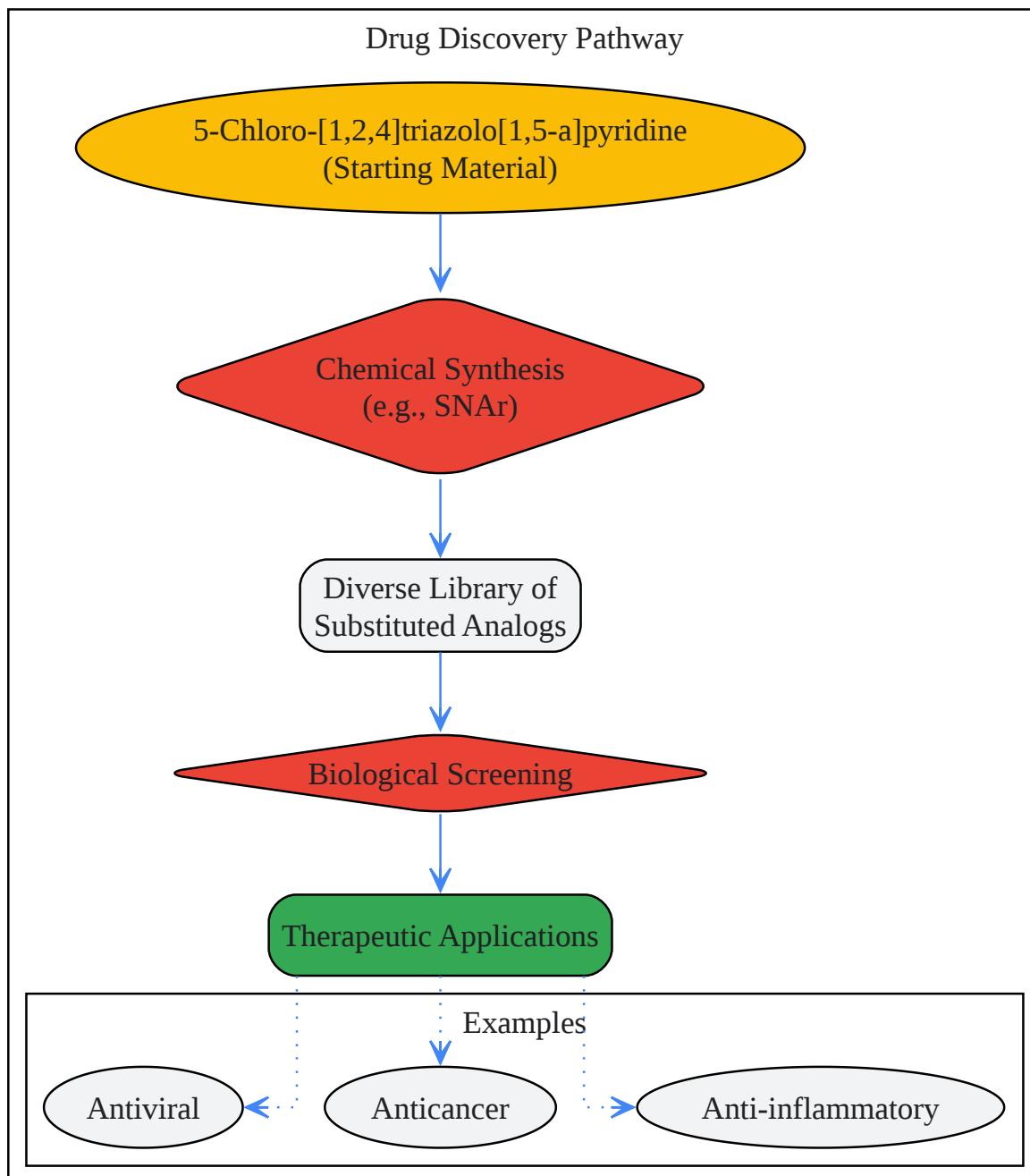
Reaction Mechanism: Nucleophilic Aromatic Substitution

[Click to download full resolution via product page](#)

Caption: Nucleophilic aromatic substitution on the 5-chloro scaffold.

Applications in Research and Drug Development

The [1][2][3]triazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4][5] The 5-chloro derivative is a key starting point for the synthesis of many biologically active compounds.


Therapeutic Potential

Derivatives of the [1][2][3]triazolo[1,5-a]pyrimidine core have shown a broad spectrum of biological activities:

- Antiviral Agents: These compounds have been investigated as inhibitors of viral polymerases for viruses such as Hepatitis C, HIV-1, and influenza.[4][13]
- Antiparasitic Agents: The scaffold has been used to develop compounds with anti-plasmodial activity for the treatment of malaria.[2]
- Kinase Inhibitors: The triazolopyrimidine core is a common feature in kinase inhibitors, which are important in cancer therapy.[14]

- ROR γ t Inverse Agonists: Derivatives have been developed as potent and orally bioavailable ROR γ t inverse agonists for the treatment of autoimmune diseases like psoriasis.[15]
- Neurodegenerative Diseases: Microtubule-stabilizing triazolopyrimidines are being explored as potential therapeutics for neurodegenerative diseases.[16]

Logical Relationship: From Scaffold to Application

[Click to download full resolution via product page](#)

Caption: From the core scaffold to diverse therapeutic applications.

Conclusion

5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest to the scientific community, particularly in the realm of drug discovery and development. Its chemical properties, especially the reactivity of the 5-chloro group, make it an exceptionally valuable and versatile starting material for the synthesis of a wide array of derivatives. The proven biological activities of compounds based on the[1][2][3]triazolo[1,5-a]pyrimidine scaffold underscore the continued importance of this molecule in the quest for new and effective therapeutic agents. Further research into the synthesis and application of derivatives of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine is likely to yield novel drug candidates with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-CHLORO-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Chloro- 1,2,4 triazolo 4,3-a pyridine AldrichCPR 27187-13-9 [sigmaaldrich.com]
- 8. labcompare.com [labcompare.com]
- 9. mdpi.com [mdpi.com]
- 10. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]

- 13. 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Chloro-8-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine [myskinrecipes.com]
- 15. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable ROR γ t Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Chloro-triazolo[1,5-a]pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2429032#5-chloro-triazolo-1-5-a-pyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com